Cas no 850198-68-4 (3-Acetyl-4-fluorophenylboronic acid)

3-Acetyl-4-fluorophenylboronic acid 化学的及び物理的性質
名前と識別子
-
- Boronic acid, B-(3-acetyl-4-fluorophenyl)-
- (3-Acetyl-4-fluorophenyl)boronic acid
- 3-Acetyl-4-fluorophenylboronic acid
- Boronic acid, (3-acetyl-4-fluorophenyl)-
- SCHEMBL4847318
- CS-0174296
- AKOS006304109
- (3-Acetyl-4-fluorophenyl)boronicacid
- AB57823
- AM90136
- EN300-7377575
- DTXSID90716582
- BS-25908
- MFCD10696641
- A863822
- 850198-68-4
- SLTQXKDHZMXMNR-UHFFFAOYSA-N
- E90373
-
- MDL: MFCD10696641
- インチ: InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3
- InChIKey: SLTQXKDHZMXMNR-UHFFFAOYSA-N
- ほほえんだ: CC(=O)C1=C(C=CC(=C1)B(O)O)F
計算された属性
- せいみつぶんしりょう: 182.05500
- どういたいしつりょう: 182.0550524g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5Ų
じっけんとくせい
- PSA: 57.53000
- LogP: -0.29190
3-Acetyl-4-fluorophenylboronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7377575-1.0g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 1.0g |
$528.0 | 2023-07-06 | ||
Fluorochem | 209873-5g |
3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 95% | 5g |
£1025.00 | 2022-03-01 | |
abcr | AB309830-250 mg |
3-Acetyl-4-fluorophenylboronic acid; 98% |
850198-68-4 | 250mg |
€246.00 | 2023-04-26 | ||
Fluorochem | 209873-250mg |
3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 95% | 250mg |
£150.00 | 2022-03-01 | |
Enamine | EN300-7377575-0.5g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 0.5g |
$507.0 | 2023-07-06 | ||
Enamine | EN300-7377575-2.5g |
(3-acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 2.5g |
$1034.0 | 2023-07-06 | ||
A2B Chem LLC | AD95144-250mg |
3-Acetyl-4-fluorophenylboronic acid |
850198-68-4 | 97% | 250mg |
$132.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244966-10g |
(3-Acetyl-4-fluorophenyl)boronic acid |
850198-68-4 | 98% | 10g |
¥12960.00 | 2024-07-28 | |
A2B Chem LLC | AD95144-10g |
3-Acetyl-4-fluorophenylboronic acid |
850198-68-4 | 98% | 10g |
$662.00 | 2024-04-19 | |
A2B Chem LLC | AD95144-25g |
3-Acetyl-4-fluorophenylboronic acid |
850198-68-4 | 98% | 25g |
$1316.00 | 2024-04-19 |
3-Acetyl-4-fluorophenylboronic acid 関連文献
-
Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861
-
2. Book reviews
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
3-Acetyl-4-fluorophenylboronic acidに関する追加情報
Professional Introduction to 3-Acetyl-4-fluorophenylboronic Acid (CAS No. 850198-68-4)
3-Acetyl-4-fluorophenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 850198-68-4, features a boronic acid moiety attached to a phenyl ring that is acetylated at the 3-position and fluorinated at the 4-position. Such structural features make it a valuable intermediate in the synthesis of various bioactive molecules and advanced materials.
The boronic acid functional group in 3-Acetyl-4-fluorophenylboronic acid is particularly noteworthy for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids and aryl or vinyl halides, providing a highly efficient and versatile method for constructing complex molecular architectures. The presence of the acetyl group at the 3-position and the fluorine atom at the 4-position further modulates the reactivity and electronic properties of the boronic acid, making it an attractive building block for fine chemical synthesis.
In recent years, there has been a surge in research focused on developing novel boronic acid derivatives for therapeutic applications. The unique electronic environment created by the combination of acetyl and fluorine substituents in 3-Acetyl-4-fluorophenylboronic acid has been exploited to design molecules with enhanced binding affinity and selectivity. For instance, studies have demonstrated its potential utility in the development of inhibitors targeting specific enzymes involved in inflammatory pathways. The fluorine atom, in particular, contributes to metabolic stability and improves oral bioavailability, which are critical factors in drug design.
The pharmaceutical industry has shown considerable interest in this compound due to its potential as a precursor for drug candidates. Researchers have leveraged its reactivity to synthesize analogs with varying biological activities. One notable area of investigation has been its application in the development of anticancer agents. Boronic acid derivatives have been explored as inhibitors of kinases and other enzymes overexpressed in tumor cells. The structural features of 3-Acetyl-4-fluorophenylboronic acid make it a promising candidate for further derivatization, potentially leading to new therapeutic strategies against cancer.
Beyond pharmaceutical applications, 3-Acetyl-4-fluorophenylboronic acid has found utility in materials science, particularly in the development of organic electronic devices. The boronic acid group can participate in covalent bonding with other organic molecules, enabling the creation of stable and functional polymers. These polymers can be used in optoelectronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The acetyl and fluorine substituents influence the electronic properties of these materials, allowing for tunable optical and electrical characteristics.
The synthesis of 3-Acetyl-4-fluorophenylboronic acid presents an interesting challenge due to the need to introduce both acetyl and fluorine groups at specific positions on the phenyl ring. Advances in synthetic methodologies have made it possible to achieve this with high regioselectivity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework. These synthetic strategies not only highlight the versatility of boronic acids but also underscore their importance as intermediates in complex molecule synthesis.
In conclusion, 3-Acetyl-4-fluorophenylboronic acid (CAS No. 850198-68-4) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical chemists seeking to develop novel therapeutics, while also offering potential benefits in materials science. As research continues to uncover new applications for this compound, its significance is likely to grow further, solidifying its place as a key player in modern chemical innovation.
850198-68-4 (3-Acetyl-4-fluorophenylboronic acid) 関連製品
- 481725-35-3(4-acetyl-3-fluorophenylboronic acid)
- 870778-95-3(3-Acetyl-2-fluorophenylboronic acid)
- 1311417-24-9(Methyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-2-phenylacetate)
- 2034366-52-2(N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-2-fluorobenzamide)
- 2111465-25-7([1,2,4]triazolo[4,3-a]pyrazin-6-amine)
- 62590-71-0(2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol)
- 946314-60-9(1-(4-butoxybenzoyl)-4-3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazine)
- 1783573-48-7(tert-butyl N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]carbamate)
- 2137610-94-5(Cyclobutane, 1-(chloromethyl)-3-methyl-1-pentyl-)
- 2137858-05-8(1-methyl-3-{4H,5H,6H,7H-thieno2,3-cpyridin-7-yl}-1H-pyrazole)
